1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

Catalog No.
S14601094
CAS No.
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

Product Name

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

IUPAC Name

1-bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-3-8-9(11(12)7(2)13)5-4-6-10(8)14/h4-6,11,14H,3H2,1-2H3

InChI Key

DDHDLUXGKOZDNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)C(C(=O)C)Br

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is a chemical compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and an ethyl substituent on a phenyl ring. This compound belongs to the class of substituted phenylpropanones and is recognized for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C12H15BrO2C_{12}H_{15}BrO_2, and it has a molecular weight of approximately 273.15 g/mol.

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This process typically involves nucleophilic attack at the carbon bonded to the bromine.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis, allowing for the formation of various derivatives and functionalized products.

The biological activity of 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one has been explored in several studies. It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for therapeutic applications. The presence of both the bromine and hydroxyl groups allows for significant interactions with biological targets, potentially affecting pathways related to cell signaling and metabolism.

Several synthetic routes have been developed for producing 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one:

  • Bromination of Phenol Derivatives: A common method involves the bromination of 1-(2-ethyl-3-hydroxyphenyl)propan-2-one using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.
  • Acetylation Followed by Bromination: Another approach includes acetylating 2-ethyl-3-hydroxyphenol followed by bromination to yield the desired product.

These methods are optimized for yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency.

1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
  • Industrial Uses: It is utilized in the production of dyes, fragrances, and agrochemicals due to its reactive functional groups.

Studies have indicated that 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one interacts with various biological targets through its reactive groups. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group may participate in hydrogen bonding, influencing the compound's reactivity and stability. These interactions are crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
1-Bromo-1-(4-hydroxyphenyl)propan-2-oneBromine atom on carbon adjacent to hydroxyl groupCommonly used as an intermediate in organic synthesis
1-(3-Bromo-4-hydroxyphenyl)propan-2-oneSimilar hydroxyl substitution but different bromination patternPotential enzyme inhibition properties
2-Bromo-1-(4-hydroxyphenyl)propan-1-oneDifferent positioning of functional groupsExhibits distinct reactivity patterns

Uniqueness: 1-Bromo-1-(2-ethyl-3-hydroxyphenyl)propan-2-one is unique due to its specific bromination pattern combined with both hydroxyl and carbonyl functionalities. This combination allows for diverse reactivity pathways that are not present in other similar compounds, making it a valuable intermediate for further chemical transformations.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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